An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Chemical Properties and Structure
An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this important class of molecules, 8-Bromoisoquinolin-3-ol presents itself as a versatile building block for organic synthesis and drug discovery. The presence of a bromine atom at the 8-position offers a reactive handle for various cross-coupling reactions, while the hydroxyl group at the 3-position allows for further functionalization and potential modulation of biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 8-Bromoisoquinolin-3-ol, offering valuable insights for researchers engaged in the fields of medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
8-Bromoisoquinolin-3-ol is a yellow, powdered solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 608515-49-7 | [1] |
| Melting Point | 188 - 190 °C | [1] |
| Appearance | Yellow powder | [1] |
| Purity | 95 - 100% (HPLC) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Structural Elucidation and Spectral Data
The structural confirmation of 8-Bromoisoquinolin-3-ol relies on standard spectroscopic techniques. While specific spectra for this compound are available from commercial suppliers, a detailed interpretation based on its structure is provided below.[2]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring system. The carbon atom attached to the bromine will experience a characteristic downfield shift.
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Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic rings, and the C-Br stretching vibration.
Tautomerism
It is important to consider the potential for keto-enol tautomerism in 8-Bromoisoquinolin-3-ol. The "ol" form (isoquinolin-3-ol) can exist in equilibrium with its keto tautomer, 8-bromoisoquinolin-3(2H)-one. The predominant tautomer will depend on factors such as the solvent and the solid-state packing. This equilibrium can influence the molecule's reactivity and biological interactions.
Caption: Tautomeric equilibrium of 8-Bromoisoquinolin-3-ol.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could involve the Pomeranz-Fritsch-Bobbitt reaction or a related cyclization strategy.
Caption: Proposed synthetic pathway for 8-Bromoisoquinolin-3-ol.
Key Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 8-position of 8-Bromoisoquinolin-3-ol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using 8-Bromoisoquinolin-3-ol as the substrate.
Materials:
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8-Bromoisoquinolin-3-ol
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Dioxane/water, Toluene/ethanol/water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried Schlenk flask, add 8-Bromoisoquinolin-3-ol (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
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Evacuate and backfill the flask with an inert gas three times.
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Add the palladium catalyst (0.01-0.05 equiv) to the flask.
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Add the degassed solvent system to the flask via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylisoquinolin-3-ol.
Caption: Suzuki-Miyaura coupling of 8-Bromoisoquinolin-3-ol.
Applications in Research and Development
8-Bromoisoquinolin-3-ol serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.[1] The broader class of isoquinoline and quinoline derivatives has been extensively studied for various biological activities.
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Oncology: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[3]
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Inflammation and Pain: Certain isoquinoline derivatives have shown analgesic and anti-inflammatory properties, suggesting their potential as leads for the development of new pain management therapies.
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Infectious Diseases: The isoquinoline core is found in several natural products with antimicrobial and antifungal activities.[1]
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Materials Science: The fluorescent properties of some isoquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging.[1]
The ability to functionalize 8-Bromoisoquinolin-3-ol at both the 8-position (via cross-coupling) and the 3-position (via reactions of the hydroxyl group) provides a powerful platform for generating novel molecular architectures for screening in these and other therapeutic areas.
Future Outlook
While the fundamental properties of 8-Bromoisoquinolin-3-ol are established, further research is warranted to fully explore its potential. The determination of its single-crystal X-ray structure would provide definitive insights into its solid-state conformation and intermolecular interactions. A more detailed investigation into its biological activity profile, both as a standalone compound and as a scaffold for derivatization, could uncover novel therapeutic leads. The development of optimized and scalable synthetic routes will be crucial for making this versatile building block more accessible to the broader scientific community.
References
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PubChem. 8-Bromoisoquinoline. [Link]
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Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
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ResearchGate. Crystal structures of the isoquinoline derivatives. [Link]
-
PubChem. 8-Bromoquinoline. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Google Patents.
- Google Patents. Process for preparing bromo-substituted quinolines.
- Google Patents.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Crystal Structure of Isoquinoline Derivatives. [Link]
-
PubChem. 8-Bromo-3-chloroisoquinoline. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]
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PMC - NIH. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
